molecular formula C7H6BrNO B6588130 4-Bromobenzaldehyde oxime CAS No. 25062-46-8

4-Bromobenzaldehyde oxime

Cat. No.: B6588130
CAS No.: 25062-46-8
M. Wt: 200.03 g/mol
InChI Key: UIIZGAXKZZRCBN-WEVVVXLNSA-N
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Description

4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO. It is derived from 4-bromobenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

4-Bromobenzaldehyde+Hydroxylamine Hydrochloride4-Bromobenzaldehyde Oxime+Water+Sodium Chloride\text{4-Bromobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 4-Bromobenzaldehyde+Hydroxylamine Hydrochloride→4-Bromobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions such as temperature control, solvent recovery, and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromobenzonitrile.

    Reduction: Reduction of the oxime group can yield 4-bromoaniline.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: 4-Bromobenzonitrile

    Reduction: 4-Bromoaniline

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

4-Bromobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity due to the presence of both the oxime and bromine functional groups. The oxime group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: The parent compound, which lacks the oxime group.

    4-Bromobenzonitrile: An oxidation product of 4-bromobenzaldehyde oxime.

    4-Bromoaniline: A reduction product of this compound.

Uniqueness: this compound is unique due to the presence of both the oxime and bromine functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

4-Bromobenzaldehyde oxime, with the chemical formula C7H6BrNO\text{C}_7\text{H}_6\text{BrNO}, is an organic compound notable for its significant biological activity. This compound is characterized by a bromine atom at the para position of a benzene ring and an oxime functional group (-C=N-OH) attached to the carbonyl carbon of the benzaldehyde. Its molecular weight is approximately 200.03 g/mol, and it appears as a white solid.

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions, often using sodium acetate as a base in solvents such as methanol or ethanol. The general reaction can be summarized as follows:

4 Bromobenzaldehyde+Hydroxylamine Hydrochloride4 Bromobenzaldehyde Oxime+NaCl+Acetic Acid\text{4 Bromobenzaldehyde}+\text{Hydroxylamine Hydrochloride}\rightarrow \text{4 Bromobenzaldehyde Oxime}+\text{NaCl}+\text{Acetic Acid}

This reaction proceeds through an intermediate imine before yielding the final oxime product.

Biological Activity

This compound exhibits several important biological activities, particularly in relation to its interaction with enzymes involved in neurotransmission:

  • Enzyme Interaction : It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. The oxime group can reactivate these enzymes by nucleophilic attack on phosphorylated serine residues in their active sites, effectively reversing inhibition caused by organophosphate compounds.
  • Inhibition of Acetylcholinesterase : The compound can inhibit AChE by binding to its active site, leading to increased levels of acetylcholine in synaptic clefts. This property has implications for neuropharmacology, particularly in the context of developing treatments for diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The unique reactivity of this compound can be compared to other similar compounds. Below is a table summarizing some of these comparisons:

Compound NameStructural FeaturesUnique Aspects
Benzaldehyde oximeLacks bromine; simpler structureDifferent reactivity profile due to absence of halogen
4-Chlorobenzaldehyde oximeContains chlorine instead of bromineExhibits varied chemical behavior compared to bromine derivative
4-Nitrobenzaldehyde oximeContains a nitro groupSignificantly altered reactivity due to electron-withdrawing effect
4-Methylbenzaldehyde oximeContains a methyl groupGreater electron-donating character affecting reactivity
4-(Trifluoromethyl)benzaldehyde oximeContains trifluoromethyl groupStrong electron-withdrawing effect impacting stability and reactivity

The presence of the bromine atom in this compound enhances its reactivity and applicability in synthetic chemistry compared to its analogs.

Case Studies and Research Findings

Research has indicated that this compound's interactions at the molecular level provide insights into designing more effective inhibitors or activators for therapeutic applications. Notably, studies have shown:

  • Neuropharmacological Applications : Its ability to inhibit AChE suggests potential use in developing treatments for neurodegenerative diseases. For instance, a study demonstrated that derivatives of this compound could enhance cognitive function by modulating acetylcholine levels .
  • Toxicology Studies : The compound's capacity to reactivate inhibited AChE has been explored in toxicology, particularly regarding organophosphate poisoning, where it may serve as an antidote.

Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZGAXKZZRCBN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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